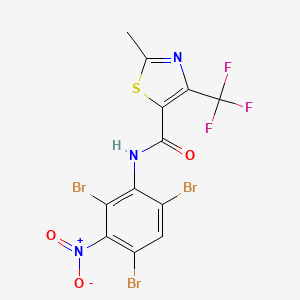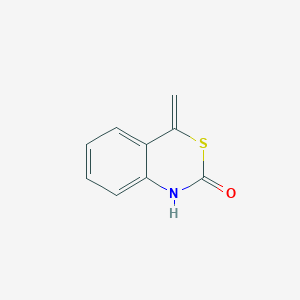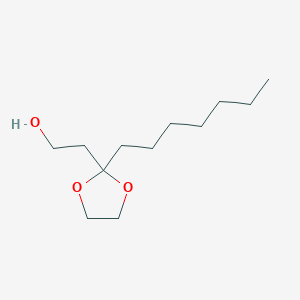
2-(2-Heptyl-1,3-dioxolan-2-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Heptyl-1,3-dioxolan-2-yl)ethan-1-ol is a chemical compound with the molecular formula C12H24O3 It belongs to the class of dioxolanes, which are cyclic acetals derived from the reaction of aldehydes or ketones with diols
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Heptyl-1,3-dioxolan-2-yl)ethan-1-ol typically involves the reaction of heptanal with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The general reaction conditions include:
Reactants: Heptanal and ethylene glycol
Catalyst: Acid catalyst such as p-toluenesulfonic acid
Solvent: Toluene
Temperature: Reflux conditions
Water Removal: Dean-Stark apparatus to continuously remove water formed during the reaction
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield. The use of efficient water removal techniques and optimized reaction parameters are crucial for large-scale production.
化学反应分析
Types of Reactions
2-(2-Heptyl-1,3-dioxolan-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Heptanoic acid or heptanal
Reduction: Heptanol or heptane
Substitution: Heptyl chloride or heptyl bromide
科学研究应用
2-(2-Heptyl-1,3-dioxolan-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-(2-Heptyl-1,3-dioxolan-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions. Additionally, its hydroxyl group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity.
相似化合物的比较
Similar Compounds
- 2-(2-Methyl-1,3-dioxolan-2-yl)ethan-1-ol
- 2-(2-Isopropyl-1,3-dioxolan-2-yl)ethan-1-ol
- 2-(1,3-Dioxolan-2-yl)ethan-1-ol
Uniqueness
2-(2-Heptyl-1,3-dioxolan-2-yl)ethan-1-ol is unique due to its heptyl group, which imparts distinct physicochemical properties compared to other dioxolanes
属性
CAS 编号 |
161838-89-7 |
|---|---|
分子式 |
C12H24O3 |
分子量 |
216.32 g/mol |
IUPAC 名称 |
2-(2-heptyl-1,3-dioxolan-2-yl)ethanol |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-7-12(8-9-13)14-10-11-15-12/h13H,2-11H2,1H3 |
InChI 键 |
GDBXOEXCGUPJTQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC1(OCCO1)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


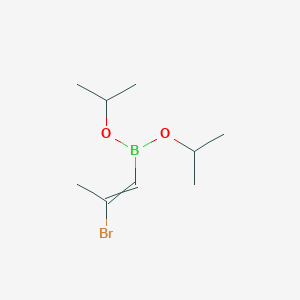

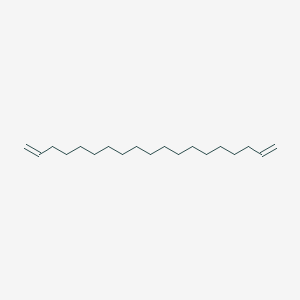
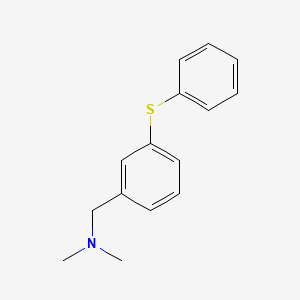
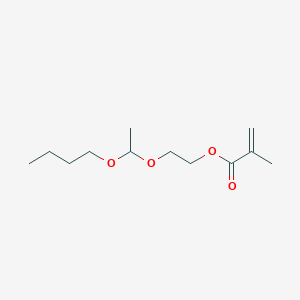
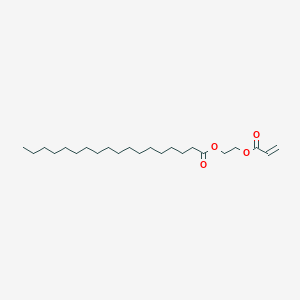
![2-[(Anthracene-2-carbonyl)oxy]octadecanoic acid](/img/structure/B14273647.png)
![3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol](/img/structure/B14273665.png)
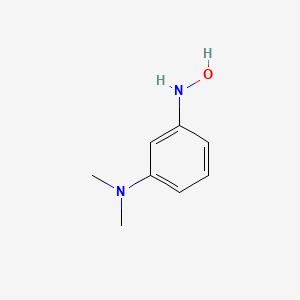

![[4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid](/img/structure/B14273682.png)
